2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine
Description
This compound features a pteridin-4-amine core substituted with a 4-(3-chlorophenyl)piperazine moiety at position 2 and an N-(4-fluorophenyl) group at position 2. Its synthesis likely involves coupling reactions between pteridine precursors and functionalized piperazine derivatives, followed by purification via chromatography and structural validation using NMR and mass spectrometry .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7/c23-15-2-1-3-18(14-15)30-10-12-31(13-11-30)22-28-20-19(25-8-9-26-20)21(29-22)27-17-6-4-16(24)5-7-17/h1-9,14H,10-13H2,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYAYVNYXIPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution Reaction: The piperazine intermediate is then reacted with 4-fluorobenzonitrile under basic conditions to introduce the 4-fluorophenyl group.
Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as formic acid, to form the pteridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in several areas:
- Neurological Disorders : Its piperazine component suggests potential activity at neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety.
- Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
The biological activities of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine have been explored through various studies:
- Antimicrobial Activity : Similar compounds have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cellular processes.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that this may occur through the upregulation of pro-apoptotic markers like p53.
Case Studies
Several case studies highlight the efficacy and applications of related compounds:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. Additionally, the pteridine ring may interact with enzyme active sites, inhibiting or activating their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Pteridine vs. Triazole and Imidazo[1,2-a]pyridine Cores
- Triazole Analogs : Compounds like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a) (CAS: 1349172-94-6) exhibit a triazole-thione core, which introduces hydrogen-bonding capabilities but reduces aromatic surface area compared to pteridine .
Piperazine Substituents
- The 4-(3-chlorophenyl)piperazine group in the target compound contrasts with analogs bearing 4-(4-fluorophenyl)piperazine (e.g., compound 21a ) or 4-phenylpiperazine (e.g., N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ). Chlorine’s electronegativity and steric bulk may alter receptor selectivity compared to fluorine or hydrogen.
Substituent Effects on Physicochemical Properties
*Calculated based on structural formula.
Key Observations:
- Molecular Weight : The target compound’s higher MW (454.91 vs. 347.81 for acetamide ) may influence pharmacokinetics, such as membrane permeability.
- Halogen Effects: Fluorine and chlorine substituents enhance lipophilicity (logP) and metabolic stability compared to non-halogenated analogs .
- Synthetic Efficiency : Triazole-thione analogs (e.g., 21a) achieve 82% yields , suggesting optimized routes, while acetamide derivatives may require milder conditions .
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it an interesting subject for research into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.82 g/mol. The compound contains a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antimicrobial effects.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several synthesized derivatives, showing promising results comparable to standard antibiotics like ciprofloxacin .
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 100 |
| Ciprofloxacin | Staphylococcus aureus | 20 |
| Ciprofloxacin | Escherichia coli | 10 |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of piperazine derivatives. The MTT assay was employed to assess cell viability in cancer cell lines. Compounds similar to the target compound showed varying degrees of cytotoxicity, with some exhibiting IC50 values that indicate moderate to high effectiveness against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15 |
| This compound | MCF7 (breast cancer) | 20 |
| Standard Drug (5-Fluorouracil) | HeLa | 10 |
| Standard Drug (5-Fluorouracil) | MCF7 | 12 |
The biological activity of the compound may be attributed to its ability to interact with specific receptors or enzymes involved in microbial resistance and cancer cell proliferation. The presence of the piperazine ring is crucial for binding interactions, potentially influencing the compound's efficacy against various biological targets.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as dopamine receptors and other relevant proteins. These studies indicate that the compound may exhibit selective binding characteristics, which could be beneficial for developing targeted therapies .
Case Studies
Several case studies have highlighted the importance of piperazine derivatives in drug development:
- Antipsychotic Activity : A study demonstrated that derivatives similar to the target compound showed high affinity for dopamine D4 receptors, suggesting potential use in treating schizophrenia and other psychiatric disorders .
- Antimicrobial Efficacy : Another research effort focused on synthesizing piperazine-based compounds that exhibited significant antimicrobial activity against resistant bacterial strains, emphasizing their role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of a pteridin-4-amine core followed by sequential substitutions. For example, coupling 4-(3-chlorophenyl)piperazine to the pteridine scaffold may require Buchwald-Hartwig amination under palladium catalysis. Optimization includes:
- Temperature control : Reactions at 80–100°C improve coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Use flash chromatography or preparative HPLC to isolate high-purity products (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms substitution patterns (e.g., verifying piperazine ring orientation) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing fluorophenyl and chlorophenyl signals) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., p38 MAP kinase) due to structural similarity to known inhibitors .
- Enzyme activity assays : Use fluorescence-based kits to measure IC50 values under varying ATP concentrations .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–10 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity toward specific kinase targets?
- Methodological Answer :
- Analog synthesis : Modify substituents on the piperazine (e.g., replace 3-chlorophenyl with 4-methoxyphenyl) or pteridine ring (e.g., introduce methyl groups) .
- In vitro profiling : Test analogs against a kinase panel (e.g., 50+ kinases) to identify selectivity trends .
- Molecular docking : Use software like AutoDock to predict binding modes with p38 MAP kinase’s hydrophobic pocket .
Q. What methodologies are suitable for resolving contradictions in reported IC50 values across different enzyme inhibition studies?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Address via:
- Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (pH 7.4) .
- Batch analysis : Compare purity (HPLC ≥98%) and stability (e.g., NMR after 6-month storage) across studies .
- Control compounds : Include reference inhibitors (e.g., SB203580 for p38 MAP kinase) to calibrate assays .
Q. What computational approaches are employed to predict binding modes with targets like p38 MAP kinase?
- Methodological Answer :
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability of halogen bonds (Cl/F) .
- Free-energy calculations : Use MM-GBSA to compare binding affinities of analogs with trifluoromethyl substitutions .
- Crystallographic overlay : Align the compound’s X-ray structure (if available) with co-crystallized kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
